methyl}quinolin-8-ol CAS No. 64845-56-3](/img/structure/B12887067.png)
7-{[4-(Benzenesulfonyl)anilino](3-nitrophenyl)methyl}quinolin-8-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-((3-Nitrophenyl)((4-(phenylsulfonyl)phenyl)amino)methyl)quinolin-8-ol is a complex organic compound with a molecular formula of C28H21N3O5S and a molar mass of 511.55 g/mol This compound features a quinoline core substituted with a 3-nitrophenyl group, a 4-(phenylsulfonyl)phenyl group, and an amino-methyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-((3-Nitrophenyl)((4-(phenylsulfonyl)phenyl)amino)methyl)quinolin-8-ol typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high purity and yield.
化学反应分析
Types of Reactions
7-((3-Nitrophenyl)((4-(phenylsulfonyl)phenyl)amino)methyl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
7-((3-Nitrophenyl)((4-(phenylsulfonyl)phenyl)amino)methyl)quinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
作用机制
The mechanism of action of 7-((3-Nitrophenyl)((4-(phenylsulfonyl)phenyl)amino)methyl)quinolin-8-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The quinoline core can intercalate with DNA, potentially disrupting cellular processes. The phenylsulfonyl group can enhance the compound’s solubility and facilitate its transport within biological systems.
相似化合物的比较
Similar Compounds
- 7-((3-Nitrophenyl)((4-(methylsulfonyl)phenyl)amino)methyl)quinolin-8-ol
- 7-((3-Nitrophenyl)((4-(ethylsulfonyl)phenyl)amino)methyl)quinolin-8-ol
Uniqueness
7-((3-Nitrophenyl)((4-(phenylsulfonyl)phenyl)amino)methyl)quinolin-8-ol is unique due to the presence of the phenylsulfonyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the nitro group, quinoline core, and phenylsulfonyl group provides a distinct set of properties that can be leveraged for various applications.
属性
CAS 编号 |
64845-56-3 |
|---|---|
分子式 |
C28H21N3O5S |
分子量 |
511.5 g/mol |
IUPAC 名称 |
7-[[4-(benzenesulfonyl)anilino]-(3-nitrophenyl)methyl]quinolin-8-ol |
InChI |
InChI=1S/C28H21N3O5S/c32-28-25(16-11-19-7-5-17-29-27(19)28)26(20-6-4-8-22(18-20)31(33)34)30-21-12-14-24(15-13-21)37(35,36)23-9-2-1-3-10-23/h1-18,26,30,32H |
InChI 键 |
FQPATXVCXUTWGR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(C3=CC(=CC=C3)[N+](=O)[O-])C4=C(C5=C(C=CC=N5)C=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


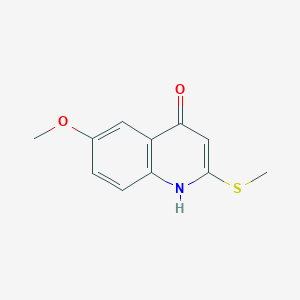
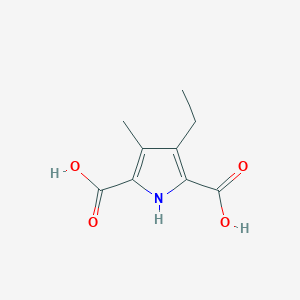
![5,7-Dichloro-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3h)-one](/img/structure/B12887002.png)
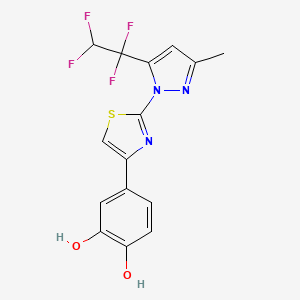
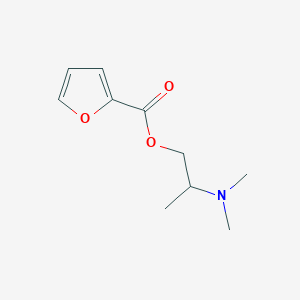
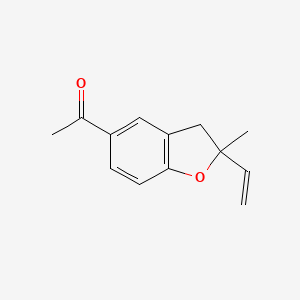
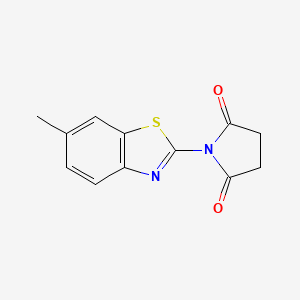
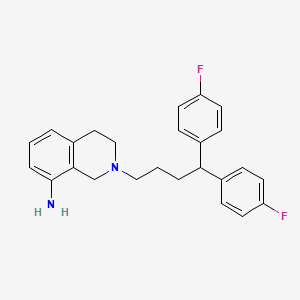
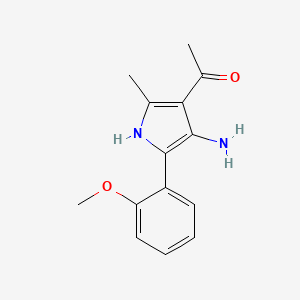
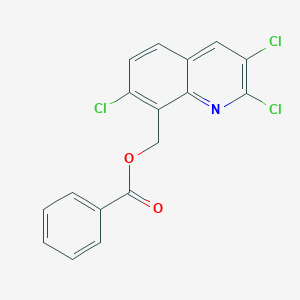
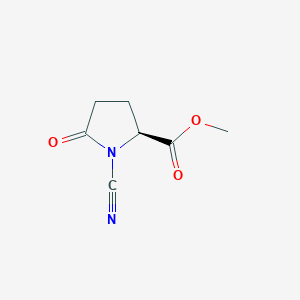
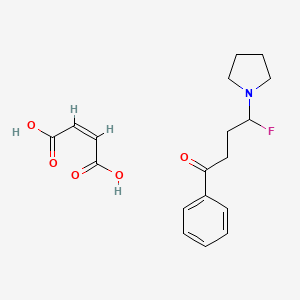
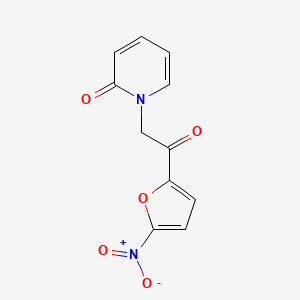
![1-[2,5-Dimethyl-4-(6-nitro-2H-1,3-benzodioxol-5-yl)furan-3-yl]ethan-1-one](/img/structure/B12887062.png)
